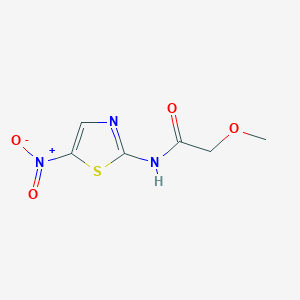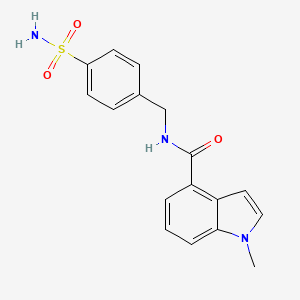
1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-4-カルボキサミドは、インドール誘導体のクラスに属する合成有機化合物です。この化合物は、インドール環の窒素原子にスルファモイルベンジル基が結合し、インドール環の4位にカルボキサミド基が存在することを特徴としています。潜在的な生物活性と用途により、さまざまな科学研究分野で注目されています。
2. 製法
合成経路と反応条件
1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-4-カルボキサミドの合成は、一般的に複数のステップで構成されます。
インドール核の形成: インドール核は、酸性条件下でフェニルヒドラジンとアルデヒドまたはケトンを反応させるフィッシャーインドール合成によって合成できます。
メチル基の導入: メチル基は、水素化ナトリウムなどの塩基の存在下で、ヨウ化メチルまたは硫酸ジメチルを使用して、インドール環の窒素原子にN-メチル化によって導入できます。
スルファモイルベンジル基の結合: スルファモイルベンジル基は、求核置換反応によって結合できます。これは、インドール誘導体を、炭酸カリウムなどの塩基の存在下で、4-クロロメチルベンゼンスルホンアミドと反応させることを伴います。
カルボキサミド基の形成: カルボキサミド基は、インドール誘導体を、トリエチルアミンなどの塩基の存在下で、酸塩化物または無水物などの適切なカルボン酸誘導体と反応させることによって導入できます。
工業的製造方法
1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-4-カルボキサミドの工業的製造は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-4-カルボキサミドは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化でき、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、カルボキサミド基をアミンに還元する可能性があります。
置換: この化合物は、特にスルファモイルベンジル基で、アミンやチオールなどの求核剤を使用して、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウムまたはメタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: インドール環またはスルファモイルベンジル基の酸化誘導体。
還元: カルボキサミド基のアミンまたは還元誘導体。
置換: スルファモイルベンジル基での置換誘導体。
4. 科学研究での用途
1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-4-カルボキサミドは、次のようなさまざまな科学研究での用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌、抗炎症、抗がん特性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の薬物候補として、潜在的な治療用途について調査されています。
産業: 新規材料の開発や、医薬品や農薬の合成における中間体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the nitrogen atom of the indole ring through N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with 4-chloromethylbenzenesulfonamide in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylbenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring or the sulfamoylbenzyl group.
Reduction: Amines or reduced derivatives of the carboxamide group.
Substitution: Substituted derivatives at the sulfamoylbenzyl group.
科学的研究の応用
1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-4-カルボキサミドの作用機序は、その特定の生物活性によって異なります。一般的には、酵素、受容体、または核酸などの分子標的に作用し、生物学的経路の調節につながる可能性があります。たとえば、抗菌活性を示す場合、細菌酵素を阻害したり、細胞膜の完全性を破壊したりする可能性があります。
6. 類似化合物の比較
類似化合物
1-メチル-N-(4-スルファモイルフェニル)-1H-インドール-4-カルボキサミド: ベンジル基ではなくフェニル基を持つ類似の構造。
1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-3-カルボキサミド: インドール環の3位にカルボキサミド基を持つ類似の構造。
1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-4-カルボン酸: カルボキサミド基ではなくカルボン酸基を持つ類似の構造。
独自性
1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-4-カルボキサミドは、インドール環上のスルファモイルベンジル基とカルボキサミド基の特定の位置により、類似化合物と比較して、異なる生物活性と化学反応性を示す可能性があります。この独自性は、調整された特性を持つ新しい薬剤や材料の設計に活用できます。
類似化合物との比較
Similar Compounds
1-methyl-N-(4-sulfamoylphenyl)-1H-indole-4-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the third position of the indole ring.
1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxamide is unique due to the specific positioning of the sulfamoylbenzyl and carboxamide groups on the indole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs and materials with tailored properties.
特性
分子式 |
C17H17N3O3S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
1-methyl-N-[(4-sulfamoylphenyl)methyl]indole-4-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-20-10-9-14-15(3-2-4-16(14)20)17(21)19-11-12-5-7-13(8-6-12)24(18,22)23/h2-10H,11H2,1H3,(H,19,21)(H2,18,22,23) |
InChIキー |
NEOMXDXZBGBFGS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


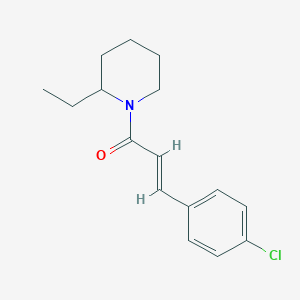
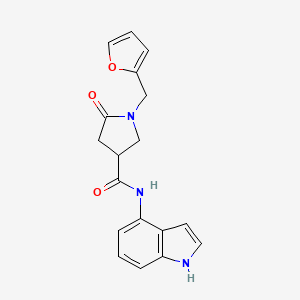
methanone](/img/structure/B11014478.png)


![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014498.png)
![N-(1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11014501.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11014506.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11014509.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11014518.png)
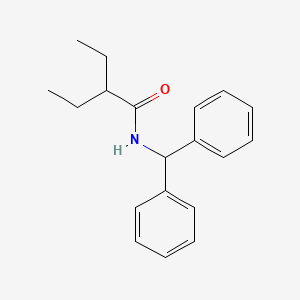
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11014536.png)
![2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11014542.png)
